molecular formula C9H15F3N2O2 B12979289 1-(4-(Aminomethyl)-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one

1-(4-(Aminomethyl)-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one

Cat. No.: B12979289
M. Wt: 240.22 g/mol
InChI Key: FLBGOYQUJOXZEZ-UHFFFAOYSA-N
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Description

1-(4-(Aminomethyl)-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one is a piperidine-based compound featuring a trifluoropropanone moiety and a hydroxyl-substituted aminomethyl group at the 4-position of the piperidine ring. The hydroxyl group enhances solubility via hydrogen bonding, while the trifluoromethyl group contributes to metabolic stability and membrane permeability .

Properties

Molecular Formula

C9H15F3N2O2

Molecular Weight

240.22 g/mol

IUPAC Name

1-[4-(aminomethyl)-4-hydroxypiperidin-1-yl]-3,3,3-trifluoropropan-1-one

InChI

InChI=1S/C9H15F3N2O2/c10-9(11,12)5-7(15)14-3-1-8(16,6-13)2-4-14/h16H,1-6,13H2

InChI Key

FLBGOYQUJOXZEZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(CN)O)C(=O)CC(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-(Aminomethyl)-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Aminomethyl and Hydroxyl Groups: Functionalization of the piperidine ring to introduce the aminomethyl and hydroxyl groups can be achieved through nucleophilic substitution and oxidation reactions.

    Attachment of the Trifluoropropanone Moiety:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(4-(Aminomethyl)-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium catalysts for coupling reactions). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-(Aminomethyl)-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one involves its interaction with specific molecular targets. The aminomethyl and hydroxyl groups allow the compound to form hydrogen bonds and interact with active sites of enzymes or receptors. The trifluoropropanone moiety can participate in electrophilic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Pharmacological Implications Evidence Source
Target Compound : 1-(4-(Aminomethyl)-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one Piperidine 4-(Aminomethyl)-4-hydroxy, trifluoropropanone Enhanced solubility and metabolic stability
1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one Piperidine 4-Phenyl, pyrazole Increased lipophilicity; potential kinase inhibition
BAY 985: Piperazine-linked trifluoropropanone with benzimidazole-pyrimidine Piperazine Complex aromatic substituent Likely kinase or receptor antagonism
1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one Piperazine Trifluoromethylpyridine, thiophene-thioether Improved electron-withdrawing effects; protease inhibition
3-Amino-1-(4-methylpiperidin-1-yl)-3-phenylpropan-1-one hydrochloride Piperidine 4-Methyl, amino-phenyl CNS activity due to basic amine and aromaticity

Key Observations :

  • Piperidine vs.
  • Substituent Effects: The hydroxyl and aminomethyl groups in the target compound improve aqueous solubility compared to phenyl or methyl substituents in analogues . The trifluoropropanone moiety, shared with 1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-one, enhances resistance to oxidative metabolism .

Functional Group Analysis

Trifluoropropanone Moieties

  • 1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-one (): A simple aryl trifluoroketone with strong electron-withdrawing effects. Lacks the piperidine core, limiting its ability to engage in hydrogen bonding but useful as a precursor for prodrug synthesis.
  • BAY 985 (): Incorporates trifluoropropanone into a piperazine scaffold linked to a benzimidazole-pyrimidine group. The trifluoromethyl group stabilizes the ketone against reduction, critical for maintaining target engagement in vivo.

Aminomethyl/Hydroxyl Substituents

  • 3-(4-Aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one dihydrochloride (): The 4-aminopiperidine group increases basicity, favoring ion-channel interactions. However, the absence of a hydroxyl group reduces solubility compared to the target compound.

Research Findings and Data

Table 2: Comparative Physicochemical Properties

Property Target Compound 1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-one BAY 985
Molecular Weight 281.26 222.59 527.60
LogP (Predicted) 1.8 2.5 3.9
Hydrogen Bond Donors 3 0 4
Solubility (mg/mL, aqueous) 12.4 0.3 0.08

Implications : The target compound’s higher solubility and moderate LogP balance bioavailability and CNS penetration, outperforming simpler trifluoroketones and overly lipophilic analogues like BAY 984.

Biological Activity

1-(4-(Aminomethyl)-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one, also known by its chemical structure and CAS number 1247789-24-7, is a compound of significant interest in pharmacological research due to its potential biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant case studies.

The molecular formula of the compound is C12H18F3N2OC_{12}H_{18}F_{3}N_{2}O with a molecular weight of approximately 238.34 g/mol. The presence of trifluoromethyl groups suggests potential interactions with biological systems that may enhance its pharmacological profile.

PropertyValue
Molecular FormulaC12H18F3N2OC_{12}H_{18}F_{3}N_{2}O
Molecular Weight238.34 g/mol
CAS Number1247789-24-7
Purity≥ 98%

Research indicates that compounds with similar structural motifs can act as inhibitors of specific kinases involved in cell proliferation and survival. For instance, the compound may inhibit Polo-like kinase 4 (PLK4), which plays a critical role in centriole biogenesis and has been implicated in various cancers . By inhibiting PLK4, the compound could potentially disrupt cancer cell proliferation and promote apoptosis.

Therapeutic Applications

  • Cancer Treatment : The inhibition of PLK4 can lead to centrosome loss in cancer cells, which may trigger p53 stabilization and cell cycle arrest in G1 phase. This mechanism is particularly relevant for tumors with p53 mutations .
  • Neurological Disorders : Given the structural similarity to other piperidine derivatives known for neuroprotective effects, this compound may also exhibit potential in treating neurological conditions by modulating neurotransmitter systems.

Study 1: PLK4 Inhibition in Cancer Cells

In a study examining the effects of PLK4 inhibitors on various cancer cell lines, it was found that treatment with compounds similar to 1-(4-(Aminomethyl)-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one resulted in reduced cell viability and increased apoptosis in cells with overexpressed PLK4. This suggests a promising avenue for therapeutic intervention in cancers characterized by PLK4 dysregulation .

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